molecular formula C8H10N2O2 B2481152 6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid CAS No. 856256-49-0

6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid

Cat. No. B2481152
CAS RN: 856256-49-0
M. Wt: 166.18
InChI Key: NFQIURPKSWTDGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies, often utilizing heterocyclic compounds as building blocks due to their versatile synthetic applicability and biological activity. One approach involves the condensation of dimedone with aldehydes and malononitrile to construct tetrahydrobenzo[b]pyrans, a related structure, using organocatalysts for three-component cyclocondensation reactions (Kiyani, 2018). This method highlights the flexibility in synthesizing pyrazole derivatives through various catalytic and multi-component processes.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including "6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid," is characterized by the presence of nitrogen atoms within the ring. This structure contributes to their chemical reactivity and ability to form hydrogen bonds, making them suitable for a wide range of applications, from medicinal chemistry to material science. The exact structural analysis would depend on specific substituents and modifications made during synthesis.

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, leveraging their nitrogen atoms for nucleophilic attacks, and can act as bases or acids in different chemical contexts. Their reactivity with dicarboxylic acids cyclic anhydrides, for instance, demonstrates their versatility in forming more complex heterocyclic compounds, which can be further functionalized for specific applications (Skoryna et al., 2023).

Physical Properties Analysis

The physical properties of pyrazole derivatives like "6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid" are influenced by their molecular structure. These can include melting points, solubility in various solvents, and crystallinity, which are essential for their application in drug formulation and material science. Although specific data for this compound might not be readily available, related pyrazole compounds exhibit diverse physical properties that enable their use in a wide array of scientific fields.

Chemical Properties Analysis

Pyrazole derivatives exhibit a range of chemical properties including basicity, reactivity towards electrophiles, and the ability to participate in hydrogen bonding. These properties are crucial for their biological activity and interaction with biological systems, making them candidates for drug development and other applications. Their chemical stability, coupled with the ability to undergo various reactions, makes them versatile tools in organic synthesis and medicinal chemistry.

References

Scientific Research Applications

Antibacterial Activity and DNA Gyrase Inhibition

A key application of 6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid is in the realm of antibacterial activity. Jinbo et al. (1993) synthesized a series of tetracyclic pyridone carboxylic acids, including compounds with a thiazolidine ring and variants with nitrogen or carbonyl groups, which demonstrated significant antibacterial activity and inhibitory action on DNA gyrase from Escherichia coli. This research indicates the potential of these compounds in developing antibacterial agents (Jinbo et al., 1993).

Coordination Polymers and Chirality

Cheng et al. (2017) explored the synthesis of coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. These polymers exhibited diverse structural forms, including chiral 2D networks and 3D supramolecular networks with helical chains. This study demonstrates the structural versatility and potential applications of these compounds in materials science (Cheng et al., 2017).

Synthesis of Complex Compounds

Wilson et al. (2009) developed an efficient synthesis method for tetrahydrocyclopenta[c]pyrazole, starting from commercially available materials. This process underscores the utility of such compounds in complex chemical syntheses, contributing to the field of organic chemistry (Wilson et al., 2009).

Molecular Structure and Computational Studies

Shen et al. (2012) conducted a detailed study on pyrazole derivatives, including structural analysis through X-ray diffraction and computational methods. These studies contribute to a deeper understanding of the molecular characteristics of such compounds, which is crucial for their application in various scientific fields (Shen et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .

properties

IUPAC Name

6-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-2-3-5-6(4)9-10-7(5)8(11)12/h4H,2-3H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQIURPKSWTDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C1NN=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Freshly prepared aq. NaOH (10 M in H2O, 5.02 mmol) was added to a stirring, room temperature solution of 5 (0.1949 g, 1.00 mmol) in MeOH (12.5 mL, 0.4 M) under N2. The reaction was then heated to reflux until the reaction was judged complete by TLC (0.5 h). The reaction was concentrated and then dissolved in 2 mL H2O. 10% aq. HCl was added dropwise until the pH=2. The white solid that precipitated from the reaction was filtered off and washed with cold H2O. The solid was dried under vacuum overnight to obtain 0.1223 g (73.3%) of 6. 1H (CD3OD, 400 MHz): δ 3.18-3.07 (1H, m), 2.84-2.62 (3H, m), 2.08-1.96 (1H, m), 1.25 (3H, d, J=6.8 Hz) ppm. 13C (CD3OD, 100 MHz): δ 164.49, 163.43, 131.67, 129.41, 40.87, 33.40, 23.61, 19.73 ppm. DEPT (CD3OD, 100 MHz): CH3 carbons: 19.73; CH2 carbons: 40.87, 23.61; CH carbons: 33.40 ppm. HPLC: 7.006 min.
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5.02 mmol
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0.1949 g
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12.5 mL
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73.3%

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